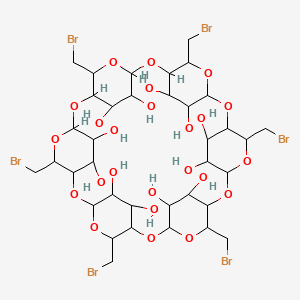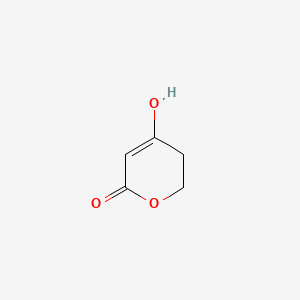![molecular formula C23H28N2O5 B12103300 Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its molecular formula C23H28N2O5 and a molecular weight of 412.48 g/mol . This compound is often utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BOC-GLY-PHE-OBZL typically involves the protection of amino acids and subsequent coupling reactions. The process begins with the protection of glycine and phenylalanine using tert-butoxycarbonyl (BOC) and benzyl ester (OBZL) groups, respectively. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of BOC-GLY-PHE-OBZL follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature and pH, are employed to enhance yield and purity. Solid-phase peptide synthesis (SPPS) is often used, where the compound is synthesized on a resin support, allowing for efficient purification and isolation .
Analyse Des Réactions Chimiques
Types of Reactions
BOC-GLY-PHE-OBZL undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC and OBZL protecting groups using acids like trifluoroacetic acid (TFA) or hydrogenation, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for BOC removal and hydrogenation for OBZL removal.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with BOC-GLY-PHE-OBZL .
Applications De Recherche Scientifique
BOC-GLY-PHE-OBZL is widely used in scientific research, particularly in:
Mécanisme D'action
The mechanism of action of BOC-GLY-PHE-OBZL involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group, preventing unwanted side reactions during peptide bond formation. The OBZL group protects the carboxyl group, allowing for selective deprotection and coupling reactions . These protecting groups are removed under specific conditions to yield the desired peptide or protein product .
Comparaison Avec Des Composés Similaires
Similar Compounds
BOC-GLU-OBZL: N-[(tert-Butoxycarbonyl)glutamic acid benzyl ester], used in similar peptide synthesis applications.
BOC-PRO-HYP-GLY-OBZL: N-[(tert-Butoxycarbonyl)prolyl-hydroxyprolyl-glycine benzyl ester], used in collagen peptide synthesis.
BOC-ALA-HYP-GLY-OBZL: N-[(tert-Butoxycarbonyl)alanyl-hydroxyprolyl-glycine benzyl ester], also used in collagen peptide synthesis.
Uniqueness
BOC-GLY-PHE-OBZL is unique due to its specific combination of glycine and phenylalanine, which imparts distinct properties to the peptides synthesized using this compound. Its use in solid-phase peptide synthesis allows for efficient and high-yield production of peptides with precise sequences .
Propriétés
IUPAC Name |
benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)24-15-20(26)25-19(14-17-10-6-4-7-11-17)21(27)29-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDLKMXLBSHCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)








![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)


![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)

